Synthesis of 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

Synthesis of 2,5-Dimethyl-2-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 2,5-dimethyl-2-hexanol, a tertiary alcohol with applications in various chemical syntheses. The focus is on the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of alcohols. This document outlines two primary retrosynthetic pathways, provides detailed experimental protocols, and presents key analytical data for the final product.

Retrosynthetic Analysis and Synthetic Pathways

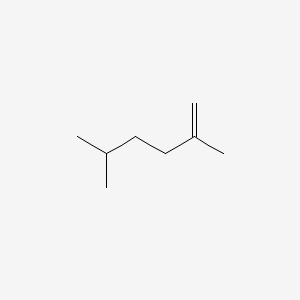

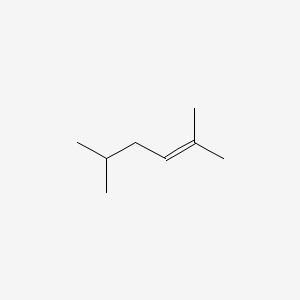

The synthesis of 2,5-dimethyl-2-hexanol, a tertiary alcohol, can be efficiently achieved through the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two principal retrosynthetic disconnections are considered, providing flexibility in the choice of starting materials.

Route A: This pathway involves the reaction of isobutylmagnesium bromide with acetone (B3395972). The isobutyl Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetone.

Route B: An alternative approach utilizes the reaction of methylmagnesium bromide with 4-methyl-2-pentanone. In this case, the methyl Grignard reagent is the nucleophile that adds to the ketone.

The choice between these routes may depend on the availability and cost of the starting materials. Both pathways are highly effective for the laboratory-scale synthesis of the target compound.

Caption: Retrosynthetic pathways for 2,5-dimethyl-2-hexanol.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2,5-dimethyl-2-hexanol via the Grignard reaction. The protocols are based on established methods for the synthesis of homologous tertiary alcohols and are adapted for the specific target molecule.[1][2][3]

General Considerations and Apparatus

All glassware must be thoroughly dried in an oven at >100°C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. The reaction should be conducted under an inert atmosphere. The apparatus typically consists of a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to a nitrogen line), a pressure-equalizing dropping funnel, and a magnetic stirrer.

Synthesis of 2,5-Dimethyl-2-hexanol via Route A (Isobutylmagnesium bromide and Acetone)

This protocol is adapted from established procedures for similar Grignard reactions.[1][2][3]

Step 1: Preparation of Isobutylmagnesium Bromide

-

Place magnesium turnings in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.

-

Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetone

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel. The addition is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether (2 x portions).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

Caption: General experimental workflow for the Grignard synthesis.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for 2,5-dimethyl-2-hexanol.

Table 1: Physical Properties of 2,5-Dimethyl-2-hexanol

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 3730-60-7 |

| Boiling Point | 157-159 °C |

| Density | 0.814 g/mL at 25 °C |

| Refractive Index | n²⁰/D 1.424 |

Note: Physical properties can vary slightly based on purity and measurement conditions.

Table 2: Spectroscopic Data for 2,5-Dimethyl-2-hexanol

| Spectroscopy | Key Peaks / Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 0.88 (d, 6H), 1.15-1.25 (m, 2H), 1.21 (s, 6H), 1.40-1.50 (m, 2H), 1.60-1.75 (m, 1H), ~1.4 (s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 22.5, 25.2, 28.3, 29.3, 44.5, 70.8 |

| IR (neat, cm⁻¹) | 3380 (br, O-H), 2955, 2870 (C-H), 1468, 1365, 1145 (C-O) |

| Mass Spec (m/z) | 115 (M-CH₃)⁺, 73, 59, 43 |

Note: Spectroscopic data should be confirmed with internal standards and by comparison with reference spectra.

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere by trained personnel.

-

Diethyl ether is extremely flammable and volatile. The reaction should be performed in a well-ventilated fume hood, away from any ignition sources.

-

Alkyl halides are irritants and may be harmful. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The quenching of the Grignard reaction is highly exothermic and should be performed slowly with adequate cooling.

This technical guide provides a foundational understanding of the synthesis of 2,5-dimethyl-2-hexanol. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures based on the specific requirements of their work.